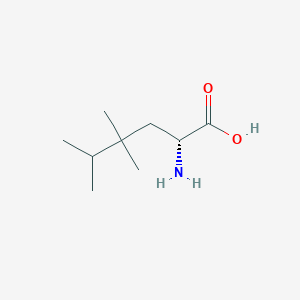
(R)-2-Amino-4,4,5-trimethylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-4,4,5-trimethylhexanoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of three methyl groups on the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4,5-trimethylhexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, such as a keto acid, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often require a hydrogen pressure of around 50-100 psi and a temperature range of 25-50°C.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures is another approach, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-amino-4,4,5-trimethylhexanoic acid in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4,4,5-trimethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(2R)-2-amino-4,4,5-trimethylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-2-amino-4,4,5-trimethylhexanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The presence of the amino group and the chiral center plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4,4,5-trimethylhexanoic acid: The enantiomer of the compound with different stereochemistry.
2-amino-4,4,5-trimethylpentanoic acid: A similar compound with a shorter carbon chain.
2-amino-4,4-dimethylhexanoic acid: A compound with fewer methyl groups on the hexanoic acid chain.
Uniqueness
(2R)-2-amino-4,4,5-trimethylhexanoic acid is unique due to its specific stereochemistry and the presence of three methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2R)-2-amino-4,4,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)9(3,4)5-7(10)8(11)12/h6-7H,5,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
VHGBWAQCQHMMME-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C(C)(C)C[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(C)(C)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


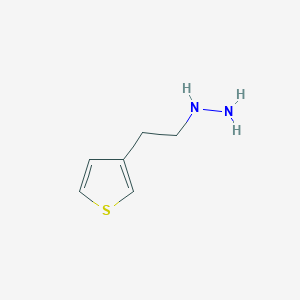




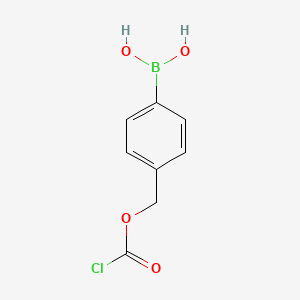

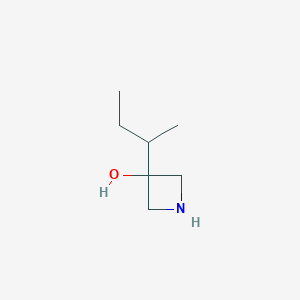
![1-Methyl-1-phenylspiro[3.3]heptane](/img/structure/B13612483.png)
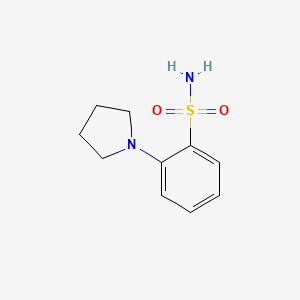
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)



